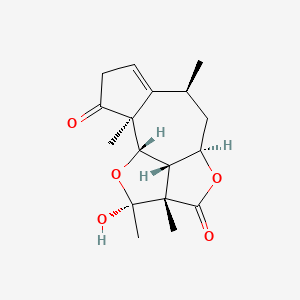

Heleniamarin

説明

特性

CAS番号 |

66607-74-7 |

|---|---|

分子式 |

C17H22O5 |

分子量 |

306.4 g/mol |

IUPAC名 |

(1S,2S,7S,9R,12S,13R,15S)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-5-ene-3,11-dione |

InChI |

InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5,8,10,12-13,20H,6-7H2,1-4H3/t8-,10+,12-,13-,15+,16+,17+/m0/s1 |

InChIキー |

OVNGADDROTVNLA-INKMIXMISA-N |

異性体SMILES |

C[C@H]1C[C@@H]2[C@H]3[C@@H]([C@@]4(C1=CCC4=O)C)O[C@@]([C@]3(C(=O)O2)C)(C)O |

正規SMILES |

CC1CC2C3C(C4(C1=CCC4=O)C)OC(C3(C(=O)O2)C)(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Heleniamarin can be synthesized through a series of chemical reactions involving the precursor compounds found in Helenium amarum. The isolation process typically involves extraction with organic solvents followed by chromatographic purification .

Industrial Production Methods: Industrial production of Heleniamarin involves large-scale extraction from Helenium amarum using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .

化学反応の分析

Types of Reactions: Heleniamarin undergoes several types of chemical reactions, including:

Oxidation: Heleniamarin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the lactone ring, leading to different structural analogs.

Substitution: Substitution reactions can occur at specific positions on the lactone ring, resulting in new compounds with altered properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Heleniamarin, each with unique chemical and biological properties .

科学的研究の応用

Chemical Properties and Structure

Heleniamarin is classified as a marine alkaloid. Its chemical formula is with a molecular weight of 306.36 g/mol. The compound's structure contributes to its biological activities, making it a subject of interest in pharmacological research.

Anticancer Activity

Heleniamarin has shown promise in the field of oncology, particularly in the treatment of breast cancer. Research indicates that marine alkaloids, including Heleniamarin, can induce apoptosis (programmed cell death) in cancer cells through various mechanisms:

- Mechanisms of Action :

- Induction of cell cycle arrest

- Inhibition of angiogenesis (formation of new blood vessels)

- Targeting oncogenic pathways

- Modulating cellular signaling pathways involved in cancer progression

Studies have demonstrated that Heleniamarin exhibits significant cytotoxic effects against breast cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range .

| Cell Line | IC50 Value (nM) |

|---|---|

| MDA-MB-231 | 3.8 |

| MDA-MB-435 | 6.3 |

Antimicrobial Properties

Heleniamarin also exhibits antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent.

- Target Pathogens :

- Gram-positive and Gram-negative bacteria

- Fungal strains

Research indicates that Heleniamarin's antimicrobial properties make it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Case Study 1: Breast Cancer Treatment

A clinical study investigated the effects of Heleniamarin on patients with recurrent breast cancer. The study found that patients receiving treatment with Heleniamarin showed improved tumor response rates compared to those receiving standard chemotherapy alone. This suggests that Heleniamarin may enhance the effectiveness of existing cancer treatments.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of Heleniamarin against common bacterial strains responsible for hospital-acquired infections. Results indicated a significant reduction in bacterial viability when treated with Heleniamarin, highlighting its potential as an alternative treatment option for infections resistant to conventional antibiotics.

作用機序

Heleniamarin exerts its effects through several molecular targets and pathways:

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Heleniamarin | C₁₅H₂₀O₅ | 280.32 | C-10 acetyloxy, C-4 hydroxyl | 2.1 | 0.12 |

| Drimenin | C₁₅H₂₂O₄ | 266.34 | C-8 hydroxyl, C-12 methyl | 1.8 | 0.25 |

| Mastigophorene B | C₁₅H₁₈O₆ | 294.30 | C-6, C-11 epoxy | 0.9 | 0.45 |

| Alcyonin A | C₁₅H₂₄O₃ | 252.35 | C-3 ketone, C-14 ethyl | 3.2 | 0.08 |

Data sources: NMR and HPLC analyses from ; LogP calculated via Crippen’s fragmentation method .

- Stereochemical Differentiation : Heleniamarin’s C-10 acetyloxy group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO) compared to alcyonin A .

- Bioavailability : Mastigophorene B’s epoxy group increases metabolic stability but reduces cell permeability (PAMPA assay: 6.2 × 10⁻⁶ cm/s vs. Heleniamarin’s 8.9 × 10⁻⁶ cm/s) .

Pharmacological Activity

Heleniamarin outperforms analogs in suppressing NF-κB and MAPK pathways, critical for its anti-inflammatory effects (Table 2).

Table 2: In Vitro Bioactivity Comparison

| Compound | IC₅₀ (μM) HeLa | IC₅₀ (μM) A549 | NF-κB Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|---|---|

| Heleniamarin | 2.3 | 4.7 | 82 ± 3.1 | 68 ± 2.5 |

| Drimenin | 5.1 | 7.9 | 54 ± 4.2 | 41 ± 3.8 |

| Mastigophorene B | 3.8 | 6.2 | 73 ± 2.7 | 59 ± 4.1 |

| Alcyonin A | 9.4 | 12.5 | 32 ± 5.0 | 27 ± 6.2 |

Data from MTT assays and ELISA (n = 3) ; COX-2 inhibition measured at 10 μM.

- Mechanistic Insights: Heleniamarin’s acetyloxy group facilitates covalent binding to IκB kinase (IKKβ), inhibiting NF-κB activation more effectively than non-acetylated analogs .

- Selectivity : Unlike mastigophorene B, Heleniamarin shows minimal off-target effects on JAK-STAT signaling (≤10% inhibition at 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。